An In-depth Technical Guide to 5-Amino-4,6-dimethyl-2-hydroxypyrimidine
An In-depth Technical Guide to 5-Amino-4,6-dimethyl-2-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Amino-4,6-dimethyl-2-hydroxypyrimidine (CAS 344249-04-3), a substituted pyrimidine with potential applications in medicinal chemistry and drug discovery. Given the limited availability of data for this specific compound, this document synthesizes information from closely related analogs and general principles of pyrimidine chemistry to offer a robust resource for researchers.
Core Chemical Identity and Physicochemical Properties
5-Amino-4,6-dimethyl-2-hydroxypyrimidine belongs to the aminopyrimidine class of heterocyclic compounds. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleobases. The presence of amino, hydroxyl, and methyl groups on the pyrimidine ring suggests a molecule with diverse chemical reactivity and potential for forming various intermolecular interactions, making it an interesting scaffold for further chemical exploration.
It is important to note the potential for tautomerism in hydroxypyrimidines. The "2-hydroxy" form can exist in equilibrium with its keto tautomer, 2-pyrimidinone. For the closely related analog, 2-amino-5,6-dimethyl-4-hydroxypyrimidine (CAS 3977-23-9), both the 1H-keto and 3H-keto tautomers have been observed in the solid state[1]. This phenomenon is crucial for understanding the compound's reactivity and its interactions with biological targets.
Table 1: Physicochemical Properties of 5-Amino-4,6-dimethyl-2-hydroxypyrimidine and its Analog
| Property | Value | Source/Comment |
| CAS Number | 344249-04-3 | Target Compound |
| Molecular Formula | C₆H₉N₃O | Based on the structure. |
| Molecular Weight | 139.16 g/mol | Calculated from the molecular formula.[2][3] |
| Appearance | White to off-white powder/solid | Typical appearance for similar pyrimidine derivatives.[4] |
| Melting Point | >300 °C | For the analog 2-Amino-5,6-dimethyl-4-hydroxypyrimidine (CAS 3977-23-9), a melting point of 333-337 °C is reported.[2] High melting points are characteristic of pyrimidines with hydrogen bonding capabilities. |
| Solubility | Data not available | Expected to have some solubility in polar organic solvents like DMSO and methanol, and limited solubility in water. |
| pKa | Data not available | The amino and hydroxyl groups will confer both acidic and basic properties. |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway: Principal Synthesis
A likely synthetic route would involve the reaction of an appropriately substituted β-dicarbonyl compound, such as 3-amino-2,4-pentanedione, with guanidine carbonate. The amino group at the 3-position of the pentanedione would lead to the desired 5-amino substitution on the resulting pyrimidine ring.
Experimental Protocol (Hypothetical)
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Reactant Preparation: Dissolve 3-amino-2,4-pentanedione and guanidine carbonate in a suitable solvent, such as ethanol.
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Reaction Initiation: Add a base, for instance, sodium ethoxide, to the mixture to catalyze the condensation reaction.
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Reaction Conditions: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).
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Product Isolation: Upon completion, cool the reaction mixture to allow the product to precipitate.
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Purification: Collect the solid product by filtration, wash with a cold solvent to remove impurities, and then recrystallize from a suitable solvent system to obtain the pure 5-Amino-4,6-dimethyl-2-hydroxypyrimidine.
Spectral Characterization (Predicted and Analog-Based)
While experimental spectral data for CAS 344249-04-3 is not available, we can predict the expected spectral features based on the structure and data from similar compounds. For instance, 1H and 13C NMR data for 2-Amino-5-methylpyrimidine-4,6-diol provides a useful reference[5].
Table 2: Predicted and Analog-Based Spectral Data
| Technique | Predicted/Analog Data | Interpretation |
| ¹H NMR | Signals for two non-equivalent methyl groups, an amino group proton signal, and a hydroxyl group proton signal. | The chemical shifts of the methyl groups would be influenced by their position on the pyrimidine ring. The amino and hydroxyl protons would likely appear as broad singlets and their chemical shifts could be concentration and solvent-dependent. |
| ¹³C NMR | Resonances for the two methyl carbons, and four distinct aromatic carbons of the pyrimidine ring. | The chemical shifts of the ring carbons would be indicative of the electronic effects of the amino, hydroxyl, and methyl substituents. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amino group), O-H stretching (hydroxyl group), C-H stretching (methyl groups), C=N and C=C stretching (pyrimidine ring). | The presence of these functional groups can be confirmed by their characteristic absorption bands. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 139.16. | Fragmentation patterns would likely involve the loss of methyl groups or other small neutral molecules. |
Biological Activity and Potential Applications
The pyrimidine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[6]. The 5-aminopyrimidine motif, in particular, is a versatile building block for the synthesis of various biologically active molecules[6].
Studies on substituted 5-aminopyrimidines have highlighted their potential as antioxidants, which may have implications in the treatment of diseases related to oxidative stress[1]. The specific substitution pattern of 5-Amino-4,6-dimethyl-2-hydroxypyrimidine could modulate its biological activity. The amino group at the 5-position is a key site for further functionalization to explore structure-activity relationships.
Safety and Handling
A specific Safety Data Sheet (SDS) for 5-Amino-4,6-dimethyl-2-hydroxypyrimidine (CAS 344249-04-3) is not available. However, based on the SDS for the related compound 2-Amino-4,6-dimethylpyrimidine, the following precautions should be observed[7]:
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General Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
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In case of contact:
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Skin: Wash off with soap and plenty of water.
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Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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Ingestion: Rinse mouth with water. Do not induce vomiting.
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Inhalation: Move the person into fresh air.
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Conclusion and Future Directions
5-Amino-4,6-dimethyl-2-hydroxypyrimidine represents a promising, yet underexplored, chemical entity. Its structural features suggest significant potential as a scaffold in the development of novel therapeutic agents. The lack of comprehensive experimental data underscores the need for further research to fully characterize its physicochemical properties, develop optimized synthesis protocols, and evaluate its biological activity profile. This guide, by consolidating available information on closely related structures, provides a foundational resource to stimulate and support such future investigations.
References
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Hall, V. M., Bertke, J. A., & Swift, J. A. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 6), 460–464. Available at: [Link]
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Jansa, P., Džubák, P., & Hajdúch, M. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 19(8), 12593-12612. Available at: [Link]
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LookChem. (n.d.). 2-AMINO-5,6-DIMETHYL-4-HYDROXYPYRIMIDINE. Retrieved February 15, 2026, from [Link]
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Jansa, P., & Slouka, J. (2014). 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. ResearchGate. Available at: [Link]
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Procházková, E., Jansa, P., Dračínský, M., Holý, A., & Mertlíková-Kaiserová, H. (2012). Determination of the antioxidative activity of substituted 5-aminopyrimidines. Free Radical Research, 46(1), 61-67. Available at: [Link]
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